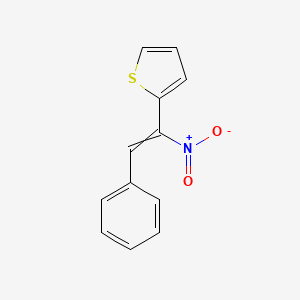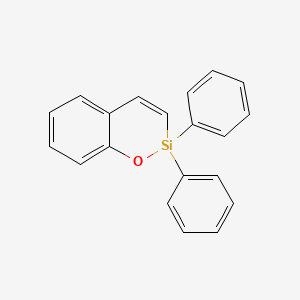![molecular formula C9H12O4PS- B14504849 Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate CAS No. 63231-21-0](/img/structure/B14504849.png)
Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate is a chemical compound that features a phosphonate group attached to a sulfinylmethyl group, which is further connected to a 4-methylbenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate typically involves the reaction of 4-methylbenzenesulfinyl chloride with a suitable phosphonate precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where the leaving group is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of Methyl [(4-methylbenzene-1-sulfonyl)methyl]phosphonate.
Reduction: Formation of Methyl [(4-methylbenzene-1-sulfanyl)methyl]phosphonate.
Substitution: Formation of substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to act as an inhibitor or modulator of enzyme activity. The sulfinyl group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl [(4-methylbenzene-1-sulfonyl)methyl]phosphonate: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Methyl [(4-methylbenzene-1-sulfanyl)methyl]phosphonate: Similar structure but with a sulfide group instead of a sulfinyl group.
Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphate: Similar structure but with a phosphate group instead of a phosphonate group.
Uniqueness
Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate is unique due to the presence of both a sulfinyl and a phosphonate group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
63231-21-0 |
|---|---|
Fórmula molecular |
C9H12O4PS- |
Peso molecular |
247.23 g/mol |
Nombre IUPAC |
methoxy-[(4-methylphenyl)sulfinylmethyl]phosphinate |
InChI |
InChI=1S/C9H13O4PS/c1-8-3-5-9(6-4-8)15(12)7-14(10,11)13-2/h3-6H,7H2,1-2H3,(H,10,11)/p-1 |
Clave InChI |
WGNWFBOJMXONJM-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)CP(=O)([O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)

![5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid](/img/structure/B14504824.png)



